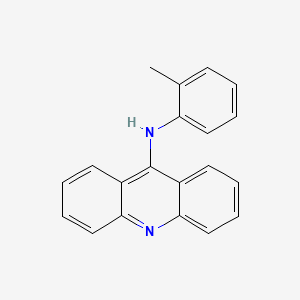

N-(2-methylphenyl)acridin-9-amine

Description

N-(2-Methylphenyl)acridin-9-amine is an acridine derivative featuring a 2-methylphenyl substituent on the exocyclic nitrogen atom. The acridine core, a planar heterocyclic aromatic system, is known for its π-electron-deficient nature and ability to intercalate DNA, making it a scaffold of interest in medicinal chemistry . The 2-methylphenyl group introduces steric and electronic effects that modulate the compound’s physicochemical properties, tautomeric equilibrium, and biological interactions.

Properties

Molecular Formula |

C20H16N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-(2-methylphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2/c1-14-8-2-5-11-17(14)22-20-15-9-3-6-12-18(15)21-19-13-7-4-10-16(19)20/h2-13H,1H3,(H,21,22) |

InChI Key |

XHEJSUGYAUCWQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-methylphenyl)acridin-9-amine typically involves the reaction of acridine with 2-methylaniline under specific conditions. One common method involves the use of sodium hydride in anhydrous dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methylphenyl)acridin-9-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like DMSO or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methylphenyl)acridin-9-amine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.

Industry: It is used in the production of dyes, fluorescent materials, and other industrial applications.

Mechanism of Action

The primary mechanism of action of N-(2-methylphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and affecting cellular processes . This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical behavior of acridin-9-amine derivatives is heavily influenced by the substituent’s position and electronic nature on the phenyl ring. Key comparisons include:

- This may improve membrane permeability but reduce polarity .

- Electron-Withdrawing Groups (EWG): Chloro and nitro groups (e.g., N-(3-chlorophenyl) and N-(2-nitrophenyl)) favor the imino tautomer, which can enhance DNA intercalation but may reduce solubility .

Tautomerism and Solvent Effects

NMR studies () reveal that EDGs (e.g., methyl, methoxy) stabilize the amino tautomer in nonpolar solvents (CDCl₃), while EWGs (e.g., chloro) promote imino forms in polar solvents (DMSO-d₆). The 2-methylphenyl group in the target compound likely stabilizes the amino form, enhancing its ability to act as a hydrogen-bond donor in biological systems .

Physicochemical Properties

- logP and Solubility : N-(3-chlorophenyl)acridin-9-amine has a high logP (5.53), indicating lipophilicity . The 2-methylphenyl analog may exhibit similar or slightly lower logP compared to chloro derivatives but higher than methoxy-substituted compounds.

- Planarity: EDGs like methyl maintain near-planar acridine geometries, facilitating DNA intercalation, whereas bulky substituents (e.g., quinoxaline in ) may reduce planarity and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.